molecular formula C7H10O4S B2661426 2-Methylbenzenesulfonic acid hydrate CAS No. 1914148-59-6

2-Methylbenzenesulfonic acid hydrate

Cat. No. B2661426
M. Wt: 190.21
InChI Key: VNJOEUSYAMPBAK-UHFFFAOYSA-N
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Patent
US06447846B2

Procedure details

Reference Example 1. 6 mol Of toluene were added dropwise over a period of 1 hour to a mixture of 3.75 mol sulfuric acid and 2.25 mol fuming sulfuric acid at a mixture temperature of 45 to 60° C. The reaction mixture was heated for another 30 minutes at 45° C., which gave toluenesulfonic acid monohydrate. A mixture of 1 mol trichlorosilane and 6.6 molitoluene was added dropwise to this over a period of 5 hours at 30° C., and the reaction mixture was heated for another 30 minutes at 45° C. After the solution was allowed to cool and separate, the toluenesulfonic acid layer (at the bottom) was removed, after which the top layer was washed with a suitable amount of sulfuric acid/water (50/50 weight ratio), then with a suitable amount of sulfuric acid/water (25/75 weight ratio), and then with pure water in order to remove the acid contained in the top layer. Azeotropic dehydration was then performed for 1 hour in order to remove the water completely. The toluene solution obtained in this manner was put under reduced pressure with a vacuum pump at 60° C. to remove the toluene, which gave a hydrogen silsesquioxane resin whose main skeleton consisted of siloxane units described by formula HSiO3/2. This hydrogen silsesquioxane resin had a number average molecular weight of 1650, and the ratio of the weight average molecular weight/number average molecular weight was 19.4.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
3.75 mol
Type
reactant
Reaction Step One
Quantity
2.25 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9]>>[OH2:9].[C:1]1([CH3:7])[C:6]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.75 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.25 mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.